molecular formula C14H14O2 B8781901 2-Benzyl-4-methoxyphenol CAS No. 38940-06-6

2-Benzyl-4-methoxyphenol

Cat. No.: B8781901
CAS No.: 38940-06-6
M. Wt: 214.26 g/mol
InChI Key: ZCVHLCUGDIPDLI-UHFFFAOYSA-N
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Description

2-Benzyl-4-methoxyphenol is a substituted phenolic compound featuring a benzyl group at the 2-position and a methoxy group at the 4-position of the benzene ring. Phenolic derivatives with benzyl or methoxy substituents are commonly studied for their roles in organic synthesis, pharmaceutical intermediates, and flavoring agents due to their stability and reactivity .

Properties

CAS No.

38940-06-6

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

2-benzyl-4-methoxyphenol

InChI

InChI=1S/C14H14O2/c1-16-13-7-8-14(15)12(10-13)9-11-5-3-2-4-6-11/h2-8,10,15H,9H2,1H3

InChI Key

ZCVHLCUGDIPDLI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Benzyloxy-2-bromo-1-methoxybenzene

Structure: Features a benzyloxy group at the 4-position, a bromine atom at the 2-position, and a methoxy group at the 1-position. Synthesis: Synthesized from 4-methoxyphenol via acetylation, bromination (using N-bromosuccinimide), hydrolysis, and benzyl protection . Key Differences:

  • Substitution pattern: Bromine at the 2-position introduces steric and electronic effects distinct from 2-benzyl substitution.
  • Reactivity: Bromine enables cross-coupling reactions, whereas benzyl groups are more suited for deprotection or hydrogenolysis .

2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid

Structure : Contains a benzyloxy group at the 3-position, methoxy at the 4-position, and an acetic acid side chain.
Applications : Used as a synthetic intermediate for pharmaceuticals due to the carboxylic acid functionality, enabling conjugation or salt formation .
Key Differences :

  • Functional group: The acetic acid moiety enhances water solubility, contrasting with the lipophilic 2-benzyl group in 2-benzyl-4-methoxyphenol.
  • Substitution: Benzyloxy at the 3-position alters steric effects compared to benzyl at the 2-position .

4-Hydroxy-3-methoxyphenethanol

Structure: A phenethanol derivative with hydroxyl at the 4-position and methoxy at the 3-position. Properties: Polar due to the hydroxyl and ethanol groups, making it more water-soluble than this compound. Safety: Classified as hazardous upon inhalation, requiring stringent safety protocols .

2-Methoxy-4-methylaniline

Structure : An aniline derivative with methoxy at the 2-position and methyl at the 4-position.
Applications : Used in dye synthesis and as a building block for agrochemicals.
Key Differences :

  • Amino group: Enhances nucleophilicity, enabling diazotization and electrophilic substitution, unlike the phenolic hydroxyl in this compound .

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 2-benzyl, 4-methoxy C₁₄H₁₄O₂ 214.26 Synthetic intermediate, lipophilic
4-Benzyloxy-2-bromo-1-methoxybenzene 1-methoxy, 2-bromo, 4-benzyloxy C₁₄H₁₃BrO₂ 293.16 Cross-coupling precursor
2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid 3-benzyloxy, 4-methoxy, acetic acid C₁₆H₁₆O₅ 288.29 Pharmaceutical intermediate
4-Hydroxy-3-methoxyphenethanol 4-hydroxy, 3-methoxy, ethanol C₉H₁₂O₃ 168.19 Polar solvent applications
2-Methoxy-4-methylaniline 2-methoxy, 4-methyl, amine C₈H₁₁NO 137.18 Dye synthesis

Key Research Findings

  • Synthetic Strategies : Benzyl and methoxy groups are often introduced via protection/deprotection sequences (e.g., acetylation, bromination, benzylation) .
  • Functional Group Impact : Methoxy groups stabilize aromatic rings via electron donation, while benzyl groups enhance lipophilicity, affecting bioavailability .
  • Safety Contradictions: While 4-hydroxy-3-methoxyphenethanol is flagged as hazardous , other analogs like 2-methoxy-4-methylaniline lack explicit safety warnings despite similar functional groups .

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